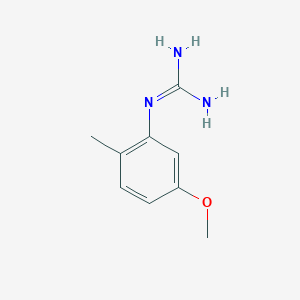

1-(5-Methoxy-2-methylphenyl)guanidine

Description

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-(5-methoxy-2-methylphenyl)guanidine |

InChI |

InChI=1S/C9H13N3O/c1-6-3-4-7(13-2)5-8(6)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12) |

InChI Key |

NNLYYGCCOGDKFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)N=C(N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methoxy-2-methylphenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. The reaction conditions often involve the use of coupling reagents or metal-catalyzed guanidylation. Another efficient guanidylating agent is S-methylisothiourea .

Industrial Production Methods

Industrial production methods for guanidines, including this compound, often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxy-2-methylphenyl)guanidine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the phenyl ring and the guanidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or guanidine moiety.

Scientific Research Applications

1-(5-Methoxy-2-methylphenyl)guanidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-2-methylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The methoxy and methyl groups on the phenyl ring can also modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents on the aryl ring critically influence the electronic, steric, and solubility properties of guanidine derivatives. Below is a comparative analysis:

Physicochemical Properties

The pKa and solubility of aryl guanidines are influenced by substituent electronic effects:

*Predicted based on substituent effects in .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8 ppm, methyl at δ 2.3 ppm). DEPT-135 distinguishes CH₂/CH₃ groups.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (calc. 195.23 g/mol) and fragmentation patterns.

- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>95%) .

Q. Advanced

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions.

- X-ray Crystallography : Determines crystal packing and hydrogen-bonding networks (guanidine NH groups often form intramolecular bonds).

- LC-MS/MS : Detects trace impurities (e.g., unreacted aniline derivatives) .

How should researchers design in vitro assays to evaluate the biological activity of this compound?

Q. Basic Screening

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ determination).

- Enzyme Inhibition : Test against carbonic anhydrase or kinases (UV-Vis kinetic assays at pH 7.4).

- Anti-inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (ELISA) .

Q. Advanced Mechanistic Studies

- Receptor Binding : Radioligand displacement assays (e.g., for adrenergic receptors).

- Metabolic Stability : Incubate with liver microsomes (LC-MS quantification of parent compound depletion).

- ROS Scavenging : Fluorescent probes (e.g., DCFH-DA) in oxidative stress models .

How can discrepancies in biological activity data across studies be systematically addressed?

Q. Advanced

- Assay Variability : Standardize cell lines (e.g., ATCC-verified), passage numbers, and serum batches.

- Concentration Gradients : Use logarithmic dilutions (1 nM–100 μM) to capture full dose-response curves.

- Control Compounds : Include reference inhibitors (e.g., amiloride for NHE-1 inhibition studies).

- Statistical Power : Triplicate measurements with ANOVA or mixed-effects models to account for batch effects .

What strategies are effective for resolving contradictory data in synthetic yield or purity?

Q. Advanced

- DoE (Design of Experiments) : Use factorial designs to isolate critical variables (e.g., solvent polarity vs. temperature).

- In-line Analytics : ReactIR monitors reaction progress in real time, reducing post-hoc variability.

- Crystallization Screening : Polymorph control via solvent-antisolvent titration (e.g., methanol/water) .

What methodologies are recommended for studying the compound’s stability under physiological conditions?

Q. Basic

Q. Advanced

- Forced Degradation : Oxidative (H₂O₂), thermal (40–60°C), and hydrolytic (acid/base) stress studies.

- Metabolite Profiling : LC-HRMS identifies phase I/II metabolites in hepatocyte models .

How can computational tools predict the compound’s interactions with biological targets?

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to guanidine-sensitive targets (e.g., ion channels).

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and hydration effects.

- QSAR : Train models on guanidine-derivative datasets to predict logP, pKa, and bioavailability .

What are the best practices for scaling up synthesis in academic settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.